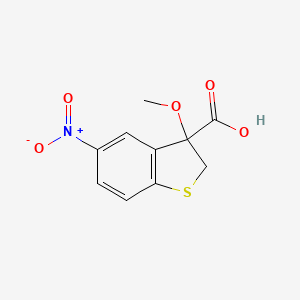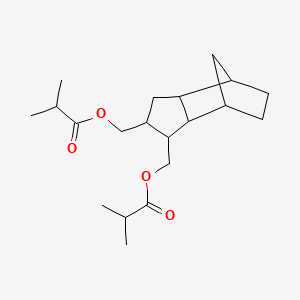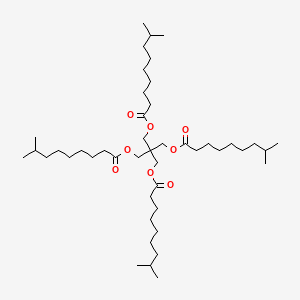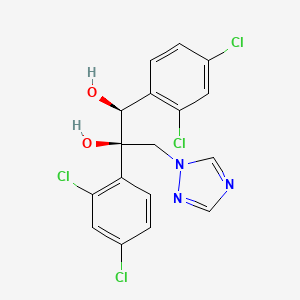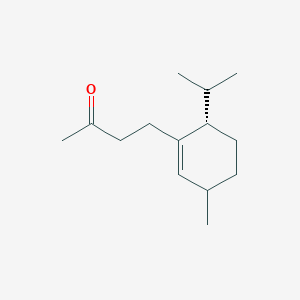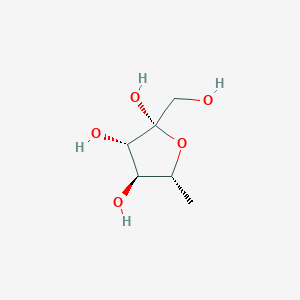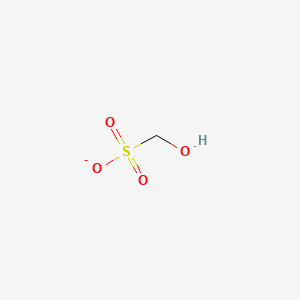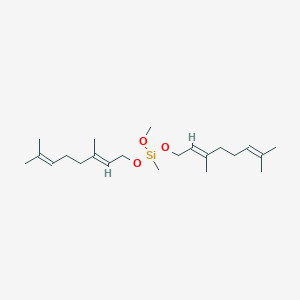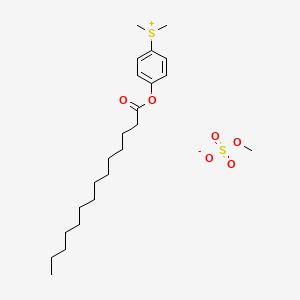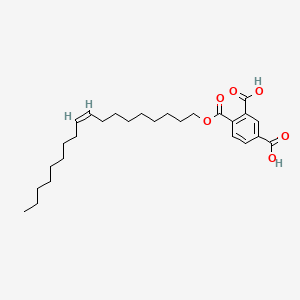
Potassium 5-chloro-2-methoxyphenyl-N-nitrosoamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 5-chloro-2-methoxyphenyl-N-nitrosoamide is a chemical compound with the molecular formula C7H6ClKN2O2 It is known for its unique structure, which includes a nitroso group attached to an amide, and a potassium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 5-chloro-2-methoxyphenyl-N-nitrosoamide typically involves the reaction of 5-chloro-2-methoxyaniline with nitrous acid in the presence of potassium hydroxide. The reaction conditions usually require a controlled temperature to ensure the stability of the nitroso group. The general reaction can be represented as follows:
5-chloro-2-methoxyaniline+HNO2+KOH→Potassium 5-chloro-2-methoxyphenyl-N-nitrosoamide+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Potassium 5-chloro-2-methoxyphenyl-N-nitrosoamide undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The chlorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of 5-chloro-2-methoxyphenyl-N-nitroamide.
Reduction: Formation of 5-chloro-2-methoxyphenylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Potassium 5-chloro-2-methoxyphenyl-N-nitrosoamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitroso compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Potassium 5-chloro-2-methoxyphenyl-N-nitrosoamide involves the interaction of the nitroso group with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The molecular targets and pathways involved are still under investigation, but the compound’s reactivity with nucleophiles is a key aspect of its mechanism.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxyphenylamine: Similar structure but lacks the nitroso group.
5-chloro-2-methoxyphenyl-N-nitroamide: Similar structure but with a nitro group instead of a nitroso group.
2-chloro-5-methoxyphenylboronic acid: Similar aromatic structure but with a boronic acid group.
Uniqueness
Potassium 5-chloro-2-methoxyphenyl-N-nitrosoamide is unique due to the presence of both a nitroso group and a potassium ion. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
85631-93-2 |
|---|---|
Molecular Formula |
C7H6ClKN2O2 |
Molecular Weight |
224.68 g/mol |
IUPAC Name |
potassium;(5-chloro-2-methoxyphenyl)-nitrosoazanide |
InChI |
InChI=1S/C7H7ClN2O2.K/c1-12-7-3-2-5(8)4-6(7)9-10-11;/h2-4H,1H3,(H,9,11);/q;+1/p-1 |
InChI Key |
CYSITZHKMIFAAA-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)[N-]N=O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


